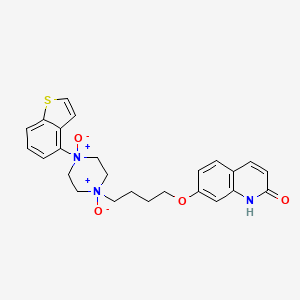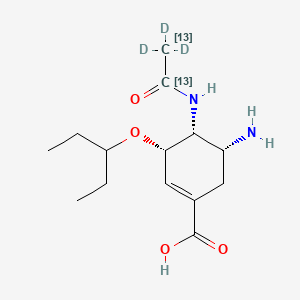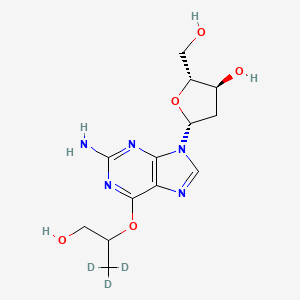
6-Hydroxyhyoscyamine (Mixture of Diastereomers)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxyhyoscyamine (Mixture of Diastereomers) is a derivative of hyoscyamine, a tropane alkaloid. This compound is a mixture of two diastereomers, 6R-Hydroxyhyoscyamine and 6S-Hydroxyhyoscyamine. It has a molecular formula of C17H23NO4 and a molecular weight of 305.37. The compound appears as a white to off-white sticky solid and is slightly soluble in chloroform, dimethyl sulfoxide, and methanol.
Vorbereitungsmethoden
The synthetic routes for 6-Hydroxyhyoscyamine involve the hydroxylation of hyoscyamine. The reaction conditions typically include the use of specific catalysts and solvents to achieve the desired hydroxylation at the 6-position of the hyoscyamine molecule. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
6-Hydroxyhyoscyamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming the parent hyoscyamine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
6-Hydroxyhyoscyamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological systems, particularly its effects on muscarinic receptors.
Medicine: Research explores its potential therapeutic applications, including its anticholinergic properties.
Industry: It is used in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of 6-Hydroxyhyoscyamine involves its interaction with muscarinic receptors, where it acts as an antagonist. This interaction inhibits the action of acetylcholine, leading to various physiological effects. The molecular targets include muscarinic receptors in the central and peripheral nervous systems, and the pathways involved are related to the inhibition of cholinergic signaling.
Vergleich Mit ähnlichen Verbindungen
6-Hydroxyhyoscyamine can be compared with other similar compounds such as:
Hyoscyamine: The parent compound, which lacks the hydroxyl group at the 6-position.
Scopolamine: Another tropane alkaloid with similar anticholinergic properties.
Atropine: A racemic mixture of hyoscyamine, used for its anticholinergic effects.
The uniqueness of 6-Hydroxyhyoscyamine lies in its specific hydroxylation, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C18H27NO4 |
|---|---|
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
methanol;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2S)-3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C17H23NO3.CH4O/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-2/h2-6,13-16,19H,7-11H2,1H3;2H,1H3/t13?,14?,15?,16-;/m1./s1 |
InChI-Schlüssel |
BQKFLIMLKQNBNA-ZQXFGJFASA-N |
Isomerische SMILES |
CN1C2CCC1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3.CO |
Kanonische SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



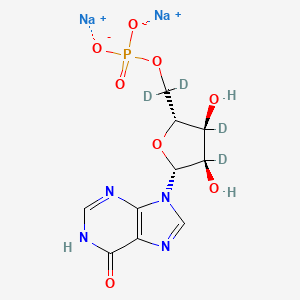


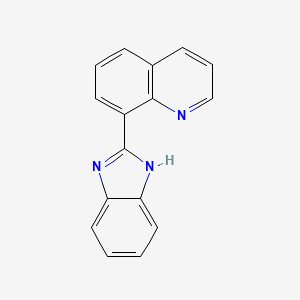
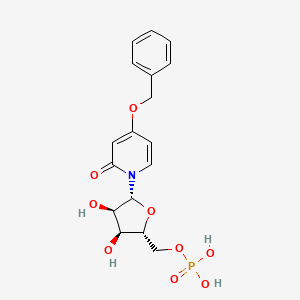
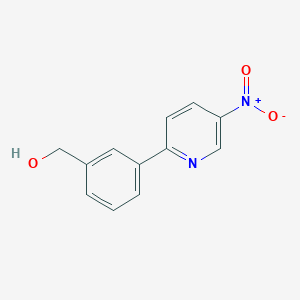
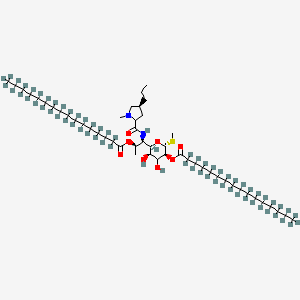
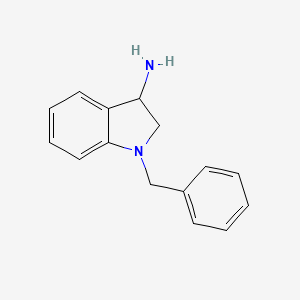
![5-Hydroxy-15-[1-[5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one](/img/structure/B13846599.png)
